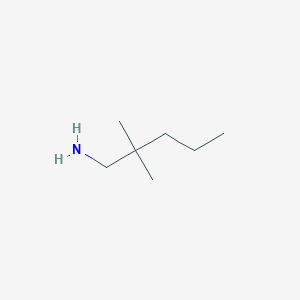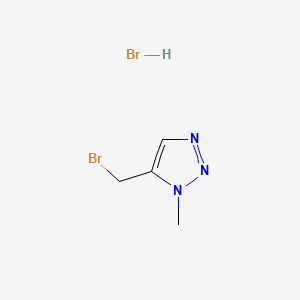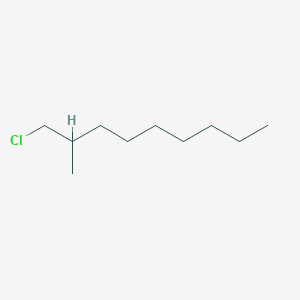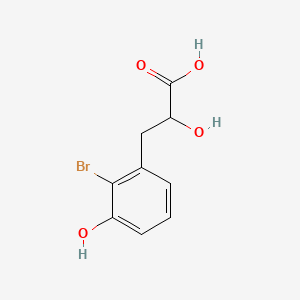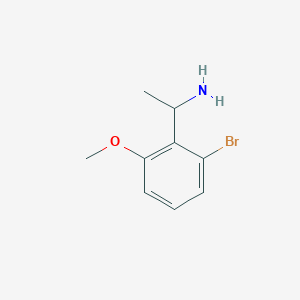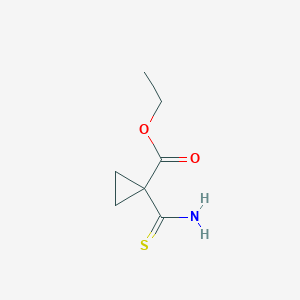
Ethyl1-carbamothioylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-carbamothioylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11NO2S It is a derivative of cyclopropane, featuring a carbamothioyl group and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-carbamothioylcyclopropane-1-carboxylate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-carbamothioylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-carbamothioylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 1-carbamothioylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid: A precursor in the synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate.
Ethyl isothiocyanate: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar carbamothioyl groups.
Uniqueness
Ethyl 1-carbamothioylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a carbamothioyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
ethyl 1-carbamothioylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-6(9)7(3-4-7)5(8)11/h2-4H2,1H3,(H2,8,11) |
InChI-Schlüssel |
XVXBZAASOPKZTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
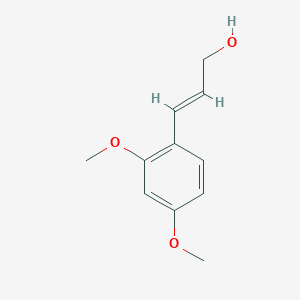
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

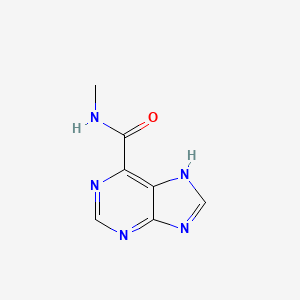
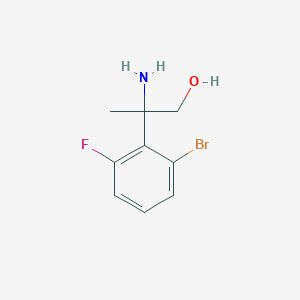
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

